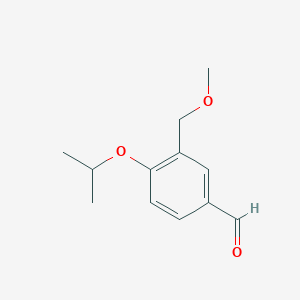

4-Isopropoxy-3-(methoxymethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Isopropoxy-3-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an isopropoxy group and a methoxymethyl group attached to a benzaldehyde core. It is commonly used in biochemical research, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

Introduction of Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.

Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-Isopropoxy-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethyl and isopropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 4-Isopropoxy-3-(methoxymethyl)benzoic acid.

Reduction: 4-Isopropoxy-3-(methoxymethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Isopropoxy-3-(methoxymethyl)benzaldehyde is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mecanismo De Acción

The mechanism of action of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The isopropoxy and methoxymethyl groups may influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

4-Isopropoxybenzaldehyde: Lacks the methoxymethyl group, which may affect its reactivity and applications.

3-Methoxymethylbenzaldehyde: Lacks the isopropoxy group, which may influence its chemical properties and uses.

4-Methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.

Uniqueness

4-Isopropoxy-3-(methoxymethyl)benzaldehyde is unique due to the presence of both isopropoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Actividad Biológica

4-Isopropoxy-3-(methoxymethyl)benzaldehyde is an organic compound characterized by its unique aromatic structure, featuring both isopropoxy and methoxymethyl substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles existing research findings, synthesis methods, and biological evaluations to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C12H16O3. The presence of the isopropoxy and methoxymethyl groups enhances its solubility and reactivity, making it a valuable candidate for various synthetic applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : 4-O-propargylated benzaldehyde and various organic bromides or azides.

- Reactions : The synthesis can be achieved through click chemistry reactions, commonly performed in solvents like acetone or dimethylformamide (DMF).

- Purification : Post-reaction purification is often conducted using silica gel chromatography to isolate the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study showed that derivatives synthesized from this compound displayed good to excellent activity against various pathogens, including multidrug-resistant strains of bacteria such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Compounds derived from this benzaldehyde demonstrated MIC values ranging from 4–8 µg/mL against resistant strains .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the biological activity may involve interactions with specific enzymes or receptors, leading to modulation of cellular pathways associated with growth inhibition and microbial resistance.

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of analogues based on this compound, which were evaluated for their antimicrobial activity. The results indicated that most derivatives exhibited potent effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.

- Cytotoxicity Assessment : Another investigation explored the cytotoxic effects of structurally related compounds on cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth, highlighting the potential for further development into therapeutic agents .

Propiedades

IUPAC Name |

3-(methoxymethyl)-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-12-5-4-10(7-13)6-11(12)8-14-3/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMBCJDHVZKHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.